molecular formula C11H20O B12333378 cis-8-Undecen-1-al

cis-8-Undecen-1-al

Cat. No.: B12333378
M. Wt: 168.28 g/mol
InChI Key: DWQXOILNGUCNSH-ONEGZZNKSA-N
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Description

cis-8-Undecen-1-al: is an organic compound with the chemical formula C11H20O 8-Undecenal or Undec-8-enal . This compound is a colorless to pale yellow liquid with a characteristic aldehydic odor. It is primarily used in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-8-Undecen-1-al can be synthesized through the oxidation of heptene using an oxidizing agent under appropriate reaction conditions . The process involves carbon-carbon double bonding and subsequent oxidation to form the aldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using heptene as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-8-Undecen-1-al can undergo oxidation reactions to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol, cis-8-Undecen-1-ol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

cis-8-Undecen-1-al has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-8-Undecen-1-al involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    trans-2-Undecenal: Another isomer of undecenal with a different configuration around the double bond.

    10-Undecenal: An aldehyde with the double bond located at a different position in the carbon chain.

    2-Undecenal: Another positional isomer with the double bond at the second carbon.

Uniqueness of cis-8-Undecen-1-al: this compound is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and physical properties. Its pleasant aldehydic odor makes it particularly valuable in the fragrance industry .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-undec-8-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3/b4-3+

InChI Key

DWQXOILNGUCNSH-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCC=O

Canonical SMILES

CCC=CCCCCCCC=O

Origin of Product

United States

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